Cas no 1114659-12-9 (N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide)

N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide structure
1114659-12-9 structure
Product Name:N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide
CAS No:1114659-12-9
MF:C27H20N2O5S
MW:484.523105621338
CID:5342918
Update Time:2025-07-09

N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-{2-[(4-methylphenyl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}phenyl)furan-2-carboxamide
    • N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide
    • STL095281
    • N-{4-[2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]phenyl}-2-furamide
    • N-(4-(2-(4-methylbenzoyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)phenyl)furan-2-carboxamide
    • N-[4-[2-(4-methylbenzoyl)-1,1-dioxo-1lambda6,4-benzothiazin-4-yl]phen
    • N-[4-[2-(4-methylbenzoyl)-1,1-dioxo-1$l^{6},4-benzothiazin-4-yl]phenyl]furan-2-carboxamide
    • Inchi: 1S/C27H20N2O5S/c1-18-8-10-19(11-9-18)26(30)25-17-29(22-5-2-3-7-24(22)35(25,32)33)21-14-12-20(13-15-21)28-27(31)23-6-4-16-34-23/h2-17H,1H3,(H,28,31)
    • InChI Key: HKRMLFKTFSBUMA-UHFFFAOYSA-N
    • SMILES: S1(C(C(C2C=CC(C)=CC=2)=O)=CN(C2C=CC(=CC=2)NC(C2=CC=CO2)=O)C2C=CC=CC1=2)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 5
  • Complexity: 926
  • XLogP3: 4.8
  • Topological Polar Surface Area: 105

N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide Pricemore >>

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N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide Related Literature

Additional information on N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide

N-{4-[2-(4-Methylbenzoyl)-1,1-dioxo-4H-1λ6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide: A Comprehensive Overview

The compound N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1λ6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide (CAS No. 1114659-12-9) is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, material synthesis, and advanced chemical engineering. In this article, we delve into the structural characteristics, synthesis methods, and recent research findings related to this compound.

Structural Analysis and Key Features

The molecular structure of N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1λ6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide is characterized by a benzothiazine core, which is a heterocyclic aromatic system. This core is further substituted with a 4-methylbenzoyl group and a furan-2-carboxamide moiety. The benzothiazine ring system is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of bioactive compounds. The presence of the furan group introduces additional electronic properties, enhancing the compound's reactivity and potential for functionalization.

Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry. For instance, researchers have explored the role of benzothiazine derivatives in inhibiting key enzymes associated with neurodegenerative diseases. The furan-2-carboxamide group in this compound has been shown to exhibit significant antioxidant activity, further underscoring its potential in therapeutic applications.

Synthesis and Characterization

The synthesis of N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1λ6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzothiazine ring through cyclization reactions and subsequent functionalization with the furan moiety. Advanced characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the molecular structure and purity of the compound.

Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound. Such enantiopure derivatives are invaluable for studying stereochemical effects in biological systems and for developing chiral catalysts in industrial applications.

Applications in Drug Discovery

The compound N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1λ6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide has shown promise in drug discovery efforts targeting various diseases. Its unique combination of structural features makes it an ideal candidate for modulating protein-protein interactions (PPIs), a challenging yet critical area in therapeutic development. Recent research has demonstrated that this compound can inhibit specific PPIs involved in cancer progression and immune regulation.

In addition to its biological applications, this compound has also been explored for its potential as a building block in supramolecular chemistry. Its ability to form self-assembled structures under specific conditions opens new avenues for designing advanced materials with tailored properties.

Environmental Considerations and Safety

As with any chemical compound, understanding the environmental impact and safety profile of N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1λ6,4-benzothiazin

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